molecular formula C18H13ClN2O6 B11150195 (S)-methyl 2'-amino-7-chloro-7'-methyl-2,5'-dioxo-5'H-spiro[indoline-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate

(S)-methyl 2'-amino-7-chloro-7'-methyl-2,5'-dioxo-5'H-spiro[indoline-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate

Cat. No.: B11150195
M. Wt: 388.8 g/mol
InChI Key: HZBKUJTXCWLEBC-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2’-AMINO-7-CHLORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBOXYLATE is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2’-AMINO-7-CHLORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBOXYLATE typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the construction of the spirocyclic system through cyclization reactions. Key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.

    Cyclization: The indole derivative undergoes cyclization with a suitable dihydropyran precursor to form the spirocyclic structure.

    Functional Group Modifications: Introduction of the amino, chloro, and methyl groups at specific positions on the indole and pyrano[3,2-c]pyran rings through electrophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2’-AMINO-7-CHLORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups such as halogens, amino groups, and alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents (e.g., N-chlorosuccinimide), alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various halogenated or alkylated derivatives.

Scientific Research Applications

METHYL 2’-AMINO-7-CHLORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential therapeutic effects.

    Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which METHYL 2’-AMINO-7-CHLORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloro-3-methylbenzoic acid: Shares the amino and chloro substituents but lacks the spirocyclic structure.

    Indole derivatives: Compounds with similar indole cores but different substituents and ring systems.

    Pyrano[3,2-c]pyran derivatives: Compounds with similar pyrano[3,2-c]pyran cores but different functional groups.

Uniqueness

METHYL 2’-AMINO-7-CHLORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBOXYLATE is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H13ClN2O6

Molecular Weight

388.8 g/mol

IUPAC Name

methyl (3S)-2'-amino-7-chloro-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate

InChI

InChI=1S/C18H13ClN2O6/c1-7-6-10-11(16(23)26-7)18(12(14(20)27-10)15(22)25-2)8-4-3-5-9(19)13(8)21-17(18)24/h3-6H,20H2,1-2H3,(H,21,24)/t18-/m0/s1

InChI Key

HZBKUJTXCWLEBC-SFHVURJKSA-N

Isomeric SMILES

CC1=CC2=C(C(=O)O1)[C@@]3(C4=C(C(=CC=C4)Cl)NC3=O)C(=C(O2)N)C(=O)OC

Canonical SMILES

CC1=CC2=C(C(=O)O1)C3(C4=C(C(=CC=C4)Cl)NC3=O)C(=C(O2)N)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.